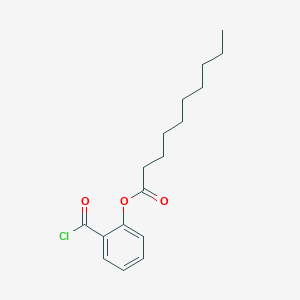
2-(Chlorocarbonyl)phenyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chlorocarbonyl)phenyl decanoate is an organic compound with the molecular formula C17H23ClO3 It is a derivative of phenyl decanoate, where a chlorocarbonyl group is attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)phenyl decanoate typically involves the reaction of phenyl decanoate with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate acyl chloride, which then reacts with the phenyl ring to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient and safe production of the compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chlorocarbonyl)phenyl decanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form phenyl decanoate and hydrochloric acid.
Reduction: Reduction of the chlorocarbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) is used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl decanoates.
Hydrolysis: Phenyl decanoate and hydrochloric acid.
Reduction: Phenyl decanol.
Wissenschaftliche Forschungsanwendungen
2-(Chlorocarbonyl)phenyl decanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Chlorocarbonyl)phenyl decanoate involves its reactivity with nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen or carbon-oxygen bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl decanoate: Lacks the chlorocarbonyl group, making it less reactive.
2-(Bromocarbonyl)phenyl decanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
2-(Methoxycarbonyl)phenyl decanoate: Contains a methoxy group, which affects its reactivity and applications.
Uniqueness
2-(Chlorocarbonyl)phenyl decanoate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
675832-37-8 |
|---|---|
Molekularformel |
C17H23ClO3 |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
(2-carbonochloridoylphenyl) decanoate |
InChI |
InChI=1S/C17H23ClO3/c1-2-3-4-5-6-7-8-13-16(19)21-15-12-10-9-11-14(15)17(18)20/h9-12H,2-8,13H2,1H3 |
InChI-Schlüssel |
SSLNSZJVLXFWCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1=CC=CC=C1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


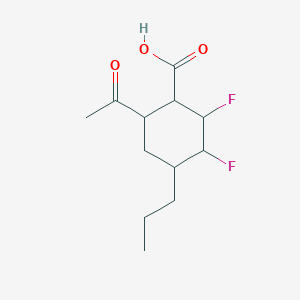
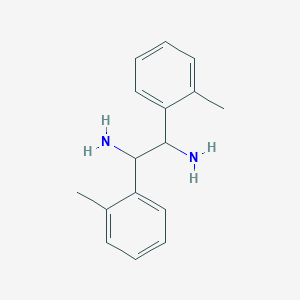
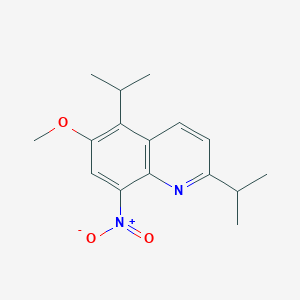
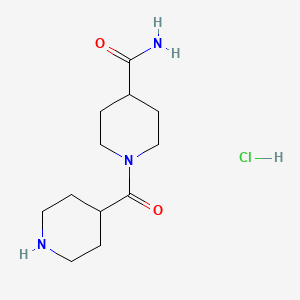
![(S)-N-[2-(2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide](/img/structure/B12514334.png)
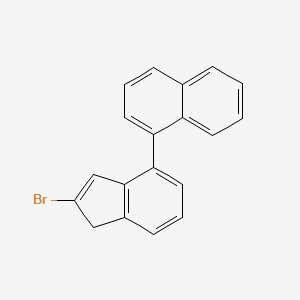
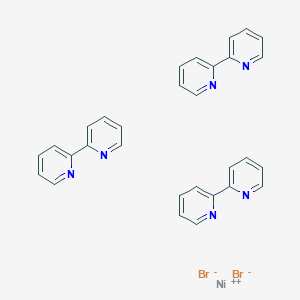
![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B12514349.png)
![3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12514351.png)
![N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea](/img/structure/B12514352.png)
![5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione](/img/structure/B12514359.png)
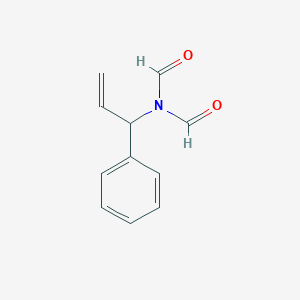
![(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B12514374.png)
